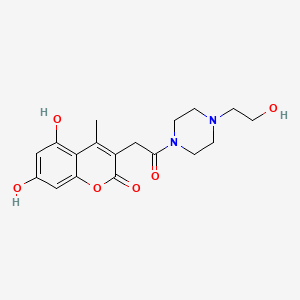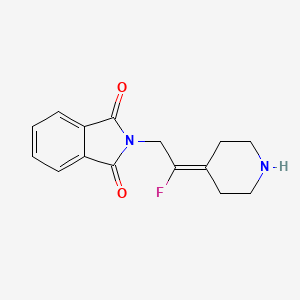
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is an organic compound characterized by its unique structure, which includes a fluoro-substituted ethyl group and a piperidinylidene moiety attached to an isoindoline-1,3-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . A green and mild synthesis method has also been developed, which involves solventless conditions and simple heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reaction, followed by purification processes to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those involved in neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the fluoro-substituted ethyl group and piperidinylidene moiety.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Another similar compound with a different substitution pattern on the isoindoline-1,3-dione core.
Uniqueness
2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H15FN2O2 |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-(2-fluoro-2-piperidin-4-ylideneethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15FN2O2/c16-13(10-5-7-17-8-6-10)9-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,17H,5-9H2 |
Clé InChI |
CGQJEHCYMNIFOP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=C(CN2C(=O)C3=CC=CC=C3C2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)


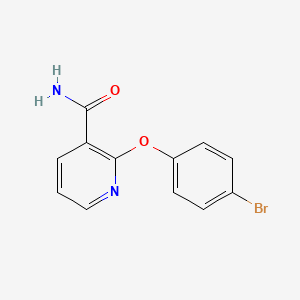
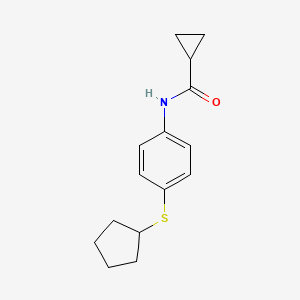
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
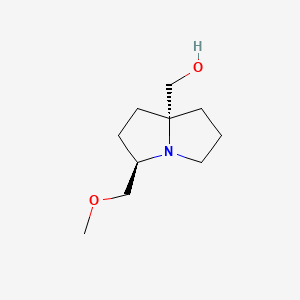

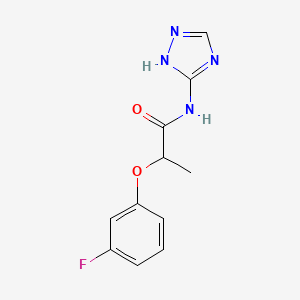
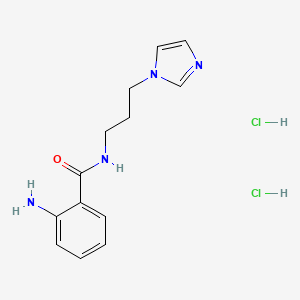
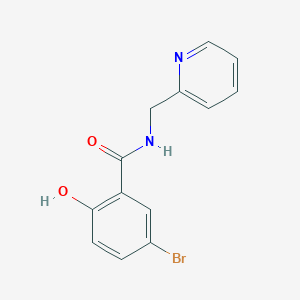
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
